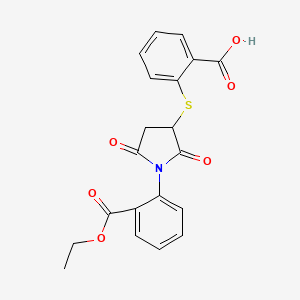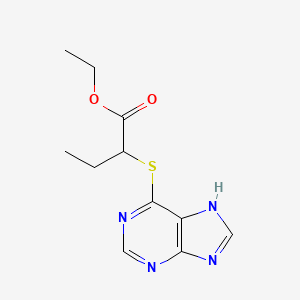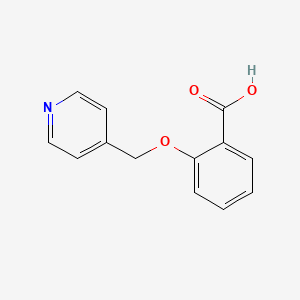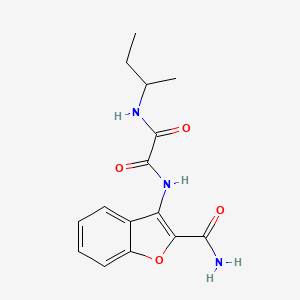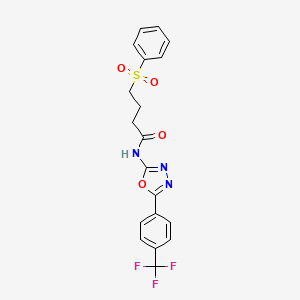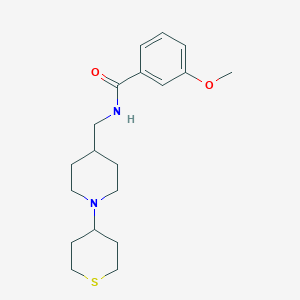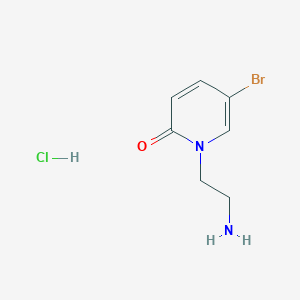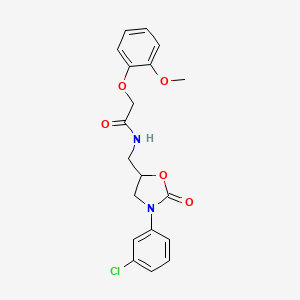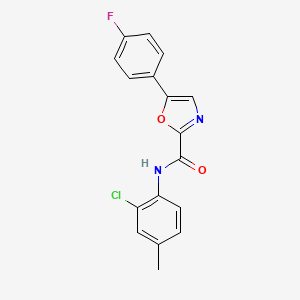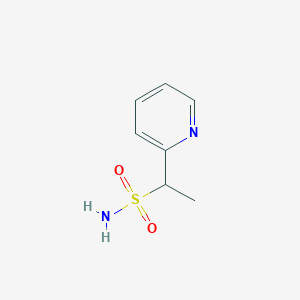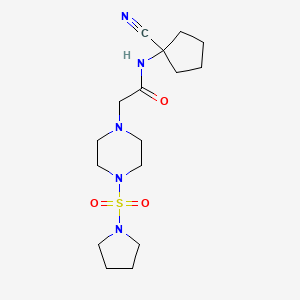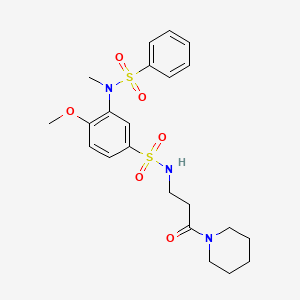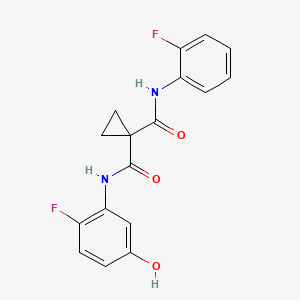![molecular formula C15H13FN2O2S2 B2949558 2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326264-35-0](/img/structure/B2949558.png)
2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one, also known as FMTP, is a novel compound that has gained significant interest in the scientific community due to its potential therapeutic applications. FMTP belongs to the class of thienopyrimidines, which are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme thymidylate synthase, which is involved in the synthesis of DNA. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in the inhibition of cancer cell growth. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in multiple signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is its potent activity against a wide range of cancer cell lines and drug-resistant strains of bacteria and viruses. This compound also has a relatively low toxicity profile compared to other chemotherapeutic agents, which may reduce the risk of adverse side effects. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Zukünftige Richtungen
Future research on 2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one should focus on elucidating its mechanism of action and identifying potential drug targets. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings. Other future directions for this compound research may include the development of novel formulations or delivery methods to improve its bioavailability and efficacy. Finally, this compound may also have potential applications in other fields of medicine, such as immunology and regenerative medicine, which should be explored in future studies.
Synthesemethoden
The synthesis of 2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 3-methylthieno[3,2-d]pyrimidin-4(3H)-one with 3-fluoro-4-methoxybenzyl mercaptan under basic conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, infectious diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In infectious disease research, this compound has demonstrated potent activity against drug-resistant strains of bacteria and viruses. In neurological research, this compound has shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other thieno[3,2-d]pyrimidin-4-one derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Eigenschaften
IUPAC Name |
2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-3-methylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S2/c1-18-14(19)13-11(5-6-21-13)17-15(18)22-8-9-3-4-12(20-2)10(16)7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJBPIIWZXIUDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

